molecular formula C26H25ClN2 B1589208 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride CAS No. 78646-25-0

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride

Cat. No. B1589208
CAS RN: 78646-25-0
M. Wt: 400.9 g/mol
InChI Key: NPZHJIVCTBHAJE-UHFFFAOYSA-M
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Description

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

The synthesis of pyridinium salts often involves various synthetic routes . For instance, a one-step cyclization reaction was used to synthesize a square-shaped cyclic tetramer consisting of 4-methylenepyridinium units .


Molecular Structure Analysis

Pyridinium salts, including 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride, are known for their highly symmetric, strained structure and electron-deficient cavity . They are quadruply positively charged and water-soluble .


Chemical Reactions Analysis

Pyridinium salts are known for their reactivity . For example, an efficient oxidation of tetrahydropyranyl ethers to their carbonyl compounds using 4-(dimethylamino)pyridinium and 2,2′-bipyridinium chlorochromates has been described .

Scientific Research Applications

  • Pyridinium Salts

    • Scientific Field : Organic Chemistry .
    • Summary of Application : Pyridinium salts are important structures in many natural products and bioactive pharmaceuticals . They have played a significant role in a wide range of research topics .
    • Methods of Application : This involves synthetic routes and reactivity studies .
    • Results or Outcomes : They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
  • Triphenylamine-Based Compounds

    • Scientific Field : Analytical Chemistry .
    • Summary of Application : Triphenylamine (TPA) and its derivatives have vast practical applications. They have been widely used in the fields of molecular recognition, molecular imaging, materials chemistry, and also in biology and medical science .
    • Methods of Application : This involves the production of different types of probes for molecular recognition .
    • Results or Outcomes : The strong electron-donating ability of TPA encourages scientists to produce different types of probes for molecular recognition .
  • Synthesis and Applications of 4-Dimethylamino Pyridine (DMAP) Catalyst

    • Scientific Field : Organic Chemistry .
    • Summary of Application : The 4-Dimethylamino Pyridine (DMAP) Catalyst with Fluxional Chirality has been used in the synthesis of various organic compounds .
    • Methods of Application : The catalyst is used in the acylative kinetic resolution of secondary alcohols and axially chiral biaryls, dynamic kinetic resolution of chiral biaryls with low rotation barriers, and allylic substitution reactions .
    • Results or Outcomes : Six different secondary alcohols are resolved with good selectivity factors (6-37) and ten biaryl substrates are resolved with moderate to high selectivity factors (10-51). Dynamic kinetic resolution has more practical applications to organic synthesis than simple kinetic resolution .
  • Oxidative Deprotection of Tetrahydropyranyl Ethers

    • Scientific Field : Organic Chemistry .
    • Summary of Application : The compound is used in the oxidative deprotection of tetrahydropyranyl ethers to carbonyl compounds .
    • Methods of Application : This involves the use of 4-(Dimethylamino)pyridinium and 2,2′-Bipyridinium Chlorochromates under non-aqueous conditions .
    • Results or Outcomes : The process results in the formation of carbonyl compounds .
  • Synthesis of Pyridinium Salts

    • Scientific Field : Organic Chemistry .
    • Summary of Application : Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .
    • Methods of Application : This involves their synthetic routes and reactivity .
    • Results or Outcomes : They have played an intriguing role in a wide range of research topics .
  • Oxidative Deprotection of Tetrahydropyranyl Ethers

    • Scientific Field : Organic Chemistry .
    • Summary of Application : The compound is used in the oxidative deprotection of tetrahydropyranyl ethers to carbonyl compounds .
    • Methods of Application : This involves the use of 4-(Dimethylamino)pyridinium and 2,2′-Bipyridinium Chlorochromates under non-aqueous conditions .
    • Results or Outcomes : The process results in the formation of carbonyl compounds .

Future Directions

Pyridinium salts have been highlighted for their importance in various fields, including as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . These areas could represent future directions for research involving 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride.

properties

IUPAC Name

N,N-dimethyl-1-tritylpyridin-1-ium-4-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N2.ClH/c1-27(2)25-18-20-28(21-19-25)26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-21H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZHJIVCTBHAJE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449030
Record name 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride

CAS RN

78646-25-0
Record name 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride (contains 5% Dichloromethane at maximum)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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